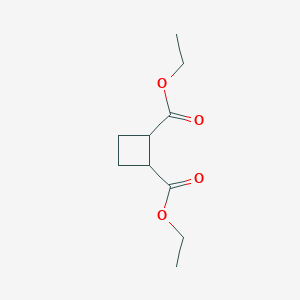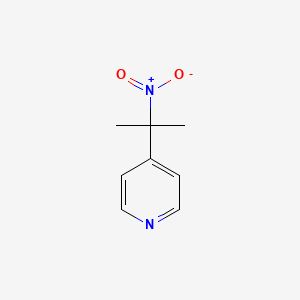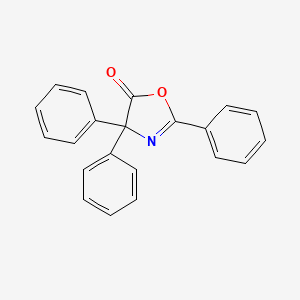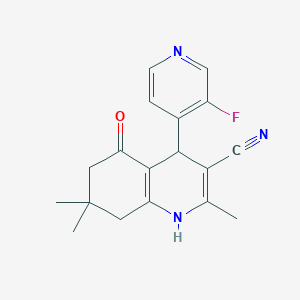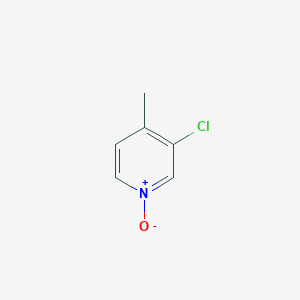
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is a chemical compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the halogen atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the difluorophenyl group, which may result in different chemical reactivity and biological activity.
1-(2,5-Difluorophenyl)-3-phenylurea: Lacks the dichlorophenyl group, leading to variations in its chemical and biological properties.
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of both dichlorophenyl and difluorophenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8Cl2F2N2O |
|---|---|
Molekulargewicht |
317.11 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-9-3-2-8(6-10(9)15)18-13(20)19-12-5-7(16)1-4-11(12)17/h1-6H,(H2,18,19,20) |
InChI-Schlüssel |
MBIKJVWAXCOWRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






